3-Chloro-2-butanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.61 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239709. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

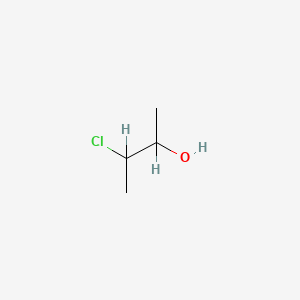

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEHIUIIEXXHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021527 | |

| Record name | 3-Chloro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-84-8 | |

| Record name | 3-Chloro-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 3-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 3-Chloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-butanol is a vicinal chlorohydrin, a class of organic compounds characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms. Its structure, featuring two chiral centers, gives rise to four distinct stereoisomers, each with unique physical and chemical properties. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, with a focus on its stereoisomers. The information presented herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Chemical Structure and Stereoisomerism

This compound possesses two chiral centers at the C2 and C3 positions, resulting in a total of four possible stereoisomers.[1][2][3] These stereoisomers exist as two pairs of enantiomers: the threo pair ((2R,3R) and (2S,3S)) and the erythro pair ((2R,3S) and (2S,3R)).

The stereochemical relationship between these isomers is crucial in determining their biological activity and chemical reactivity. The Fischer projections and three-dimensional representations of the four stereoisomers are depicted below.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that experimentally determined data for each individual stereoisomer is limited in the publicly available literature. Much of the data for the pure stereoisomers are computed properties.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClO | [4] |

| Molecular Weight | 108.57 g/mol | [4] |

| CAS Number | 563-84-8 (for mixture) | [4] |

Table 2: Physical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference |

| Boiling Point | 139 °C at 760 mmHg | |

| Density | 1.041 g/cm³ | |

| Refractive Index | 1.429 | |

| Flash Point | 61 °C |

Table 3: Computed and Experimental Physical Properties of this compound Stereoisomers

| Stereoisomer | IUPAC Name | CAS Number | Boiling Point (°C) | XLogP3-AA | Topological Polar Surface Area (Ų) |

| threo pair | (2R,3R)- and (2S,3S)- | 10325-40-3 | 41 @ 21 mmHg[5] | 1.1 | 20.2 |

| (2S,3S)- | (2S,3S)-3-chlorobutan-2-ol | 70041-20-2 | - | 1.1 | 20.2 |

| erythro pair | (2R,3S)- and (2S,3R)- | 10325-41-4 | 47 @ 22 mmHg[5] | 1.1 | 20.2 |

| (2S,3R)- | (2S,3R)-3-chlorobutan-2-ol | - | - | 1.1 | 20.2 |

Experimental Protocols

Synthesis of threo- and erythro-3-Chloro-2-butanol

A common method for the stereospecific synthesis of threo- and erythro-3-chloro-2-butanol involves the ring-opening of the corresponding cis- and trans-2-butene oxides with concentrated hydrochloric acid.[5] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing nucleophilic attack.

Materials:

-

cis- or trans-2-butene oxide

-

Concentrated hydrochloric acid

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium carbonate (solid)

-

Potassium carbonate (anhydrous)

-

Sodium sulfate (anhydrous)

Protocol for threo-3-Chloro-2-butanol (from cis-2-butene oxide): [5]

-

To a solution of 1.0 g (0.014 mole) of cis-2-butene oxide in 10 mL of tetrahydrofuran, maintained at 0-5 °C, is slowly added 0.014 mole of monochloroborane in tetrahydrofuran.

-

The reaction mixture is allowed to stand at room temperature for 3 hours.

-

The reaction is then hydrolyzed by the addition of 50 mL of water.

-

The hydrolyzed mixture is extracted three times with 150-mL portions of diethyl ether.

-

The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is carefully removed by distillation.

-

Alternatively, to 10 mL of concentrated hydrochloric acid maintained at 0 °C, slowly add 2 g of cis-2-butene oxide, keeping the temperature near 0 °C.

-

The reaction mixture is then stirred for 1 hour and carefully neutralized by the slow addition of solid sodium carbonate.

-

The resulting system is extracted repeatedly with diethyl ether.

-

The combined extracts are dried over anhydrous potassium carbonate and finally anhydrous sodium sulfate.

-

The solvent is removed by distillation at atmospheric pressure, and the threo-3-chloro-2-butanol is distilled at 41 °C (21 mmHg).[5]

Protocol for erythro-3-Chloro-2-butanol (from trans-2-butene oxide): [5]

-

The procedure is identical to that for the threo isomer, but starting with trans-2-butene oxide.

-

The final product, erythro-3-chloro-2-butanol, is distilled at 47 °C (22 mmHg).[5]

Spectroscopic Data

Table 4: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity |

| -OH | 1.5 - 4.0 | broad singlet |

| H-2 | 3.6 - 4.0 | multiplet |

| H-3 | 4.0 - 4.4 | multiplet |

| -CH₃ (on C2) | ~1.2 | doublet |

| -CH₃ (on C3) | ~1.5 | doublet |

Table 5: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm, predicted) |

| C-1 | ~20 |

| C-2 | ~70 |

| C-3 | ~65 |

| C-4 | ~22 |

Table 6: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3600 - 3200 | Strong, broad |

| C-H stretch (sp³) | 3000 - 2850 | Medium to strong |

| C-O stretch | 1150 - 1050 | Strong |

| C-Cl stretch | 800 - 600 | Medium to strong |

Mass Spectrometry: The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. Key fragmentation patterns would likely involve the loss of a chlorine atom, a water molecule, and cleavage adjacent to the hydroxyl group.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the hydroxyl and chloro functional groups.

-

Reaction with Bases: Treatment of this compound with a base, such as sodium hydroxide, results in an intramolecular Sₙ2 reaction to form the corresponding 2,3-epoxybutane. This reaction is stereospecific, with the configuration of the starting chlorohydrin determining the stereochemistry of the resulting epoxide. For instance, optically active (2R,3S)-3-chloro-2-butanol reacts with sodium hydroxide in ethanol to yield an optically active oxirane.

-

Oxidation: The secondary alcohol group can be oxidized to a ketone, 3-chloro-2-butanone, using standard oxidizing agents.

-

Substitution and Elimination: The chlorine atom can undergo nucleophilic substitution reactions, although the adjacent hydroxyl group can influence the reaction pathway. Elimination reactions to form butenols or butadiene derivatives are also possible under appropriate conditions.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of this compound. The presence of two chiral centers leads to a rich stereochemistry that significantly influences its physical properties and chemical reactivity. While some experimental data is available, particularly for the synthesis of the threo and erythro diastereomers, a comprehensive experimental characterization of all four individual stereoisomers, including their specific optical rotations and detailed spectroscopic data, remains an area for further investigation. The information compiled here serves as a solid foundation for researchers and professionals working with this versatile chlorohydrin.

References

- 1. organic chemistry - Optical activity of 3‐chlorobutan‐2‐ol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. homework.study.com [homework.study.com]

- 3. chegg.com [chegg.com]

- 4. This compound | C4H9ClO | CID 11252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Chloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 3-Chloro-2-butanol (CAS No: 563-84-8), a significant chemical intermediate. The document details stereoselective synthetic routes, experimental protocols, and key analytical data to support research and development activities.

Introduction

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its identification and characterization in a laboratory setting. The following tables summarize key quantitative data for the racemic mixture and its stereoisomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol [1] |

| CAS Number | 563-84-8 (for the mixture of stereoisomers)[1] |

| Boiling Point | 41 °C at 21 mmHg (threo isomer)[2] |

| 47 °C at 22 mmHg (erythro isomer)[2] | |

| Appearance | Colorless liquid |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features |

| Mass Spectrometry (GC-MS) | Available through the NIST Mass Spectrometry Data Center.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available through SpectraBase.[1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Data not readily available in public databases. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data not readily available in public databases. |

Stereoselective Synthesis of this compound

A reliable and stereoselective method for the synthesis of the diastereomers of this compound involves the acid-catalyzed ring-opening of cis- and trans-2-butene oxides. This reaction proceeds with inversion of configuration at one of the epoxide carbons, allowing for the specific synthesis of the threo- and erythro- isomers, respectively.[2]

Synthesis of threo-3-Chloro-2-butanol from cis-2-Butene Oxide

The reaction of cis-2-butene oxide with concentrated hydrochloric acid yields threo-3-Chloro-2-butanol.[2]

Synthesis of erythro-3-Chloro-2-butanol from trans-2-Butene Oxide

Similarly, the reaction of trans-2-butene oxide with concentrated hydrochloric acid produces erythro-3-Chloro-2-butanol.[2]

Experimental Protocols

The following protocols are based on the literature description for the synthesis of threo- and erythro-3-Chloro-2-butanol.[2]

General Procedure for the Synthesis of this compound Diastereomers

Materials:

-

cis- or trans-2-butene oxide

-

Concentrated hydrochloric acid

-

Solid sodium carbonate

-

Diethyl ether

-

Potassium carbonate

-

Sodium sulfate

-

Ice bath

Procedure:

-

To 10 mL of concentrated hydrochloric acid maintained at 0 °C in an ice bath, slowly add 2 g of the respective 2-butene oxide (cis- or trans-) while ensuring the temperature remains near 0 °C.[2]

-

Stir the reaction mixture for 1 hour at 0 °C.[2]

-

Carefully neutralize the mixture by the slow addition of solid sodium carbonate until effervescence ceases.

-

Extract the resulting aqueous solution three times with 150-mL portions of diethyl ether.[2]

-

Combine the ether extracts and dry them over potassium carbonate, followed by final drying over sodium sulfate.[2]

-

Remove the diethyl ether by distillation at atmospheric pressure.

-

Purify the crude product by distillation under reduced pressure. The threo-isomer distills at 41 °C (21 mmHg), and the erythro-isomer distills at 47 °C (22 mmHg).[2]

Note: The purity of the diastereomers can be assessed by gas-liquid partition chromatography (glpc). On a 5-ft Carbowax 20 M on Chromosorb W column at 75 °C, threo-3-Chloro-2-butanol has a retention time of 7.22 minutes, while the erythro-isomer has a retention time of 9.00 minutes.[2]

Visualized Synthesis Workflow

The following diagrams illustrate the stereospecific synthesis of the threo and erythro diastereomers of this compound from the corresponding 2-butene oxides.

Caption: Synthesis of threo-3-Chloro-2-butanol.

Caption: Synthesis of erythro-3-Chloro-2-butanol.

References

An In-depth Technical Guide to the Stereoisomers of 3-Chloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 3-chloro-2-butanol, detailing their structure, physicochemical properties, synthesis, separation, and spectroscopic analysis. The information is tailored for professionals in chemical research and pharmaceutical development.

Introduction to Stereoisomerism in this compound

This compound is a chiral molecule containing two stereogenic centers at carbons C2 and C3. The presence of these two distinct chiral centers means the molecule can exist as 2² = 4 unique stereoisomers.[1] These isomers are all optically active as the molecule does not possess an internal plane of symmetry that would lead to an achiral meso form.[1]

The stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. Understanding the distinct properties and spatial arrangements of these isomers is critical for applications in stereoselective synthesis and pharmaceutical development, where molecular chirality dictates biological activity.

Structure and Nomenclature

The four stereoisomers are designated using the Cahn-Ingold-Prelog (R/S) nomenclature system. They are:

-

(2R, 3R)-3-chloro-2-butanol

-

(2S, 3S)-3-chloro-2-butanol

-

(2R, 3S)-3-chloro-2-butanol

-

(2S, 3R)-3-chloro-2-butanol

Enantiomeric Pairs:

-

(2R, 3R) and (2S, 3S) are enantiomers.

-

(2R, 3S) and (2S, 3R) are enantiomers.

Diastereomeric Pairs: Any other combination of the above isomers constitutes a pair of diastereomers (e.g., (2R, 3R) and (2R, 3S)).

An older, but still common, nomenclature uses the prefixes erythro and threo to describe the relative configuration of diastereomers.

-

Erythro Isomers : The enantiomeric pair where the analogous substituents (in a Fischer projection) are on the same side. This corresponds to the (2R, 3S) and (2S, 3R) pair.[2][3]

-

Threo Isomers : The enantiomeric pair where the analogous substituents are on opposite sides. This corresponds to the (2R, 3R) and (2S, 3S) pair.[3][4]

Physicochemical Properties

The physical properties of diastereomers, such as boiling point and density, differ, allowing for their separation by methods like distillation or chromatography. Enantiomers share identical physical properties except for their interaction with plane-polarized light (optical activity). A summary of available data is presented below.

| Property | Value | Isomer Form | Source |

| Molecular Formula | C₄H₉ClO | All Isomers | [2][4][5] |

| Molecular Weight | 108.57 g/mol | All Isomers | [2][4][5][6][7] |

| Boiling Point | 139 °C (at 760 mmHg) | Mixture of isomers | [8] |

| Density | 1.041 g/cm³ | Mixture of isomers | [8] |

| Refractive Index | 1.429 | Mixture of isomers | [8] |

| Topological Polar Surface Area | 20.2 Ų | All Isomers | [2][4][9] |

| Complexity | 38.5 | All Isomers | [2][4][9] |

Experimental Protocols: Synthesis and Separation

Stereoselective Synthesis

A common method for the stereoselective synthesis of halohydrins like this compound is the ring-opening of an epoxide. The stereochemistry of the starting epoxide dictates the stereochemistry of the product.

Protocol: Synthesis of threo-3-Chloro-2-butanol from trans-2,3-Epoxybutane

This protocol describes the acid-catalyzed ring-opening of a trans-epoxide, which proceeds via an Sₙ2 mechanism with inversion of configuration at one of the carbon centers, yielding the threo product.

-

Materials: trans-2,3-Epoxybutane, concentrated hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO₄), saturated sodium bicarbonate (NaHCO₃) solution.

-

Procedure: a. Dissolve trans-2,3-epoxybutane (1.0 eq) in diethyl ether in a round-bottom flask cooled in an ice bath (0 °C). b. Add a stoichiometric amount of concentrated HCl (1.0 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled. c. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC). d. Upon completion, carefully neutralize the reaction mixture by washing with saturated NaHCO₃ solution in a separatory funnel. e. Extract the aqueous layer twice with diethyl ether. f. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude threo-3-chloro-2-butanol. g. Purify the product via fractional distillation.

A similar procedure starting with cis-2,3-epoxybutane would yield the erythro diastereomers.

Resolution of Enantiomers

Since diastereomers can be separated, a common strategy to resolve a racemic mixture (e.g., the (±)-threo pair) is to convert the enantiomers into diastereomers by reacting them with a chiral resolving agent.[10] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

General Protocol: Chiral Resolution via Diastereomeric Ester Formation

-

Esterification: a. Materials: Racemic alcohol (e.g., (±)-threo-3-chloro-2-butanol), an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid) or its acyl chloride, a coupling agent (like DCC) or a base (like pyridine), and an appropriate solvent (e.g., dichloromethane). b. Procedure: React the racemic alcohol (1.0 eq) with the chiral acid (1.0 eq) and coupling agent, or with the chiral acyl chloride (1.0 eq) in the presence of a base. This reaction forms a mixture of two diastereomeric esters: (R,R,R)-ester and (S,S,R)-ester.[11]

-

Separation: a. Method: Separate the diastereomeric esters using standard column chromatography on silica gel or by fractional crystallization.[11] The different physical properties of the diastereomers allow for their separation.[10] b. Monitoring: Monitor the separation using TLC or HPLC to identify fractions containing each pure diastereomer.

-

Hydrolysis: a. Procedure: Hydrolyze each separated diastereomeric ester individually under basic conditions (e.g., with aqueous NaOH in methanol/water) to cleave the ester bond.[10] b. Work-up: After hydrolysis, neutralize the mixture and extract the product. This will yield the enantiomerically pure alcohol (e.g., (2R,3R)-3-chloro-2-butanol and (2S,3S)-3-chloro-2-butanol) and the salt of the chiral acid. The chiral auxiliary can often be recovered.[10]

Spectroscopic Analysis

While complete spectral data for all individual isomers is scarce in the literature, key differences can be predicted, particularly in ¹H NMR spectroscopy.

¹H NMR Spectroscopy

The primary distinguishing feature between the erythro and threo diastereomers in ¹H NMR is the vicinal coupling constant (³J) between the protons on C2 (H-C-OH) and C3 (H-C-Cl). According to the Karplus relationship, the magnitude of this coupling constant depends on the dihedral angle between the two protons.

-

In acyclic systems, different staggered conformations are populated. The erythro and threo isomers will have different populations of gauche and anti conformers, leading to a difference in the time-averaged, observed coupling constant.

-

Empirical Rule: For many acyclic vicinal diols and related structures, a larger coupling constant (typically > 6.0 Hz) is associated with the threo configuration, while a smaller coupling constant (< 5.0 Hz) suggests the erythro configuration.[12] This is because the most stable conformer of the threo isomer often places the vicinal protons in an anti orientation (dihedral angle ~180°), which corresponds to a large J-value. Conversely, the erythro isomer often prefers a gauche relationship (dihedral angle ~60°), resulting in a smaller J-value.

Enantiomers are spectroscopically identical in achiral solvents. To distinguish them, a chiral solvating agent or derivatizing agent must be used to induce a diastereomeric environment, leading to separable signals.

Conclusion

The four stereoisomers of this compound provide a classic model for understanding the relationships between enantiomers and diastereomers. Their synthesis can be controlled through stereoselective reactions, and their separation relies on the differing physical properties of diastereomeric intermediates. Spectroscopic methods, particularly ¹H NMR, offer powerful tools for distinguishing between the erythro and threo diastereomeric pairs based on vicinal coupling constants. This detailed understanding is fundamental for any research or development involving this and similar chiral molecules.

References

- 1. homework.study.com [homework.study.com]

- 2. This compound, erythro- | C4H9ClO | CID 11389370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 4. This compound, threo- | C4H9ClO | CID 12575191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C4H9ClO | CID 11252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dl-threo-3-chloro-2-butanol [webbook.nist.gov]

- 7. brainly.in [brainly.in]

- 8. 3-chlorobutan-2-ol | 563-84-8 [chemnet.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Chloro-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 3-Chloro-2-butanol. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on computational models and provide a reliable estimation of the expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.15 | Quintet | H-3 (CH-Cl) |

| ~3.90 | Quintet | H-2 (CH-OH) |

| ~2.50 | Broad Singlet | OH |

| ~1.50 | Doublet | H-4 (CH₃-CHCl) |

| ~1.25 | Doublet | H-1 (CH₃-CHOH) |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Carbon Atom Assignment |

| ~70.5 | C-2 (CH-OH) |

| ~65.0 | C-3 (CH-Cl) |

| ~22.0 | C-4 (CH₃-CHCl) |

| ~19.5 | C-1 (CH₃-CHOH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol functional group, and a C-Cl stretching vibration.

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2980 | Medium | C-H stretch (sp³) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~750 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity | Assignment |

| 108 | Low | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 110 | Low | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |

| 93 | Moderate | [M - CH₃]⁺ |

| 73 | High | [M - Cl]⁺ |

| 45 | High | [CH₃CHOH]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flask

-

Pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS.

-

Transfer the solution into a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

Isopropanol or acetone for cleaning

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Dichloromethane or methanol (HPLC grade)

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent like dichloromethane or methanol.

-

-

GC-MS Analysis:

-

Inject 1 µL of the prepared solution into the GC-MS system.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-200.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

A Technical Guide to the Physical Properties of Erythro and Threo-3-Chloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the diastereomers of 3-chloro-2-butanol: erythro-3-chloro-2-butanol and threo-3-chloro-2-butanol. Differentiating between these stereoisomers is critical in various chemical and pharmaceutical applications where stereochemistry can significantly influence biological activity and reaction outcomes. This document compiles available data on their physical properties, outlines experimental protocols for their synthesis and characterization, and presents logical workflows for their differentiation.

Core Physical Properties

While specific experimental values for the individual diastereomers of this compound are not widely reported in readily available literature, general properties for the compound (a mixture of diastereomers) are documented. It is important to note that diastereomers possess distinct physical properties.

Table 1: Physical Properties of this compound (Diastereomeric Mixture)

| Physical Property | Value | Reference |

| Boiling Point | 139 °C (at 760 mmHg) | [1] |

| Density | 1.041 g/cm³ | [1] |

| Refractive Index | 1.429 | [1] |

| Molecular Weight | 108.57 g/mol | [2][3][4] |

| Molecular Formula | C₄H₉ClO | [1][2][3] |

The National Institute of Standards and Technology (NIST) maintains a comprehensive database of thermophysical property data for L(+)-erythro-3-chloro-2-butanol, although access to specific values may require a subscription.[1] This extensive dataset underscores the importance of this specific stereoisomer in research and industry.

Experimental Protocols

A common synthetic route to a mixture of erythro and threo-3-chloro-2-butanol involves the reduction of the corresponding ketone, 3-chloro-2-butanone. The subsequent separation and characterization of the diastereomers are crucial steps for obtaining stereochemically pure compounds.

Synthesis of 3-Chloro-2-butanone (Precursor)

A potential laboratory-scale synthesis of 3-chloro-2-butanone can be adapted from known procedures for the chlorination of ketones. A general method involves the reaction of 2-butanone with a chlorinating agent.

Diagram 1: Synthesis of 3-Chloro-2-butanone

Caption: A simplified workflow for the synthesis of the precursor, 3-chloro-2-butanone.

Reduction of 3-Chloro-2-butanone to Erythro and Threo-3-Chloro-2-butanol

The reduction of the prochiral ketone, 3-chloro-2-butanone, with a reducing agent such as sodium borohydride (NaBH₄) will typically yield a mixture of the erythro and threo diastereomers. The ratio of the diastereomers can be influenced by the reaction conditions and the specific reducing agent used.

Diagram 2: Reduction to Diastereomeric Mixture

References

An In-Depth Technical Guide to 3-Chloro-2-butanol: CAS Numbers, Molecular Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-butanol is a chiral halogenated alcohol of significant interest in organic synthesis and as a building block for more complex molecules, including pharmaceutical intermediates. Its structure contains two adjacent chiral centers, giving rise to four possible stereoisomers. Understanding the distinct properties and synthesis of each stereoisomer is crucial for its application in stereospecific reactions. This guide provides a comprehensive overview of this compound, focusing on its Chemical Abstracts Service (CAS) numbers, molecular structure, stereoisomeric forms, and detailed experimental protocols for its synthesis.

Molecular Structure and Stereoisomerism

The molecular formula for this compound is C₄H₉ClO.[1] The structure features two stereocenters at carbon positions 2 and 3. This results in a total of four stereoisomers: two pairs of enantiomers. These pairs are diastereomers of each other.[2][3]

The stereoisomers are often referred to using the erythro/threo nomenclature. The erythro isomers have similar substituents on the same side in a Fischer projection, while the threo isomers have them on opposite sides.

The four stereoisomers are:

-

(2R,3R)-3-chloro-2-butanol and (2S,3S)-3-chloro-2-butanol : This pair constitutes the threo enantiomers.

-

(2R,3S)-3-chloro-2-butanol and (2S,3R)-3-chloro-2-butanol : This pair constitutes the erythro enantiomers.

CAS Numbers and Physical Properties

The following table summarizes the CAS numbers and key physical properties of this compound and its stereoisomers. While experimental data for each individual isomer is limited, computed properties provide valuable estimates.

| Compound Name | Stereoisomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | Racemic Mixture | 563-84-8[1] | 108.57[1] | 139 at 760 mmHg[4] | 1.041[4] | 1.429[4] |

| threo-3-Chloro-2-butanol | (2R,3R)-rel- | 10325-40-3[5] | 108.57 | 41 at 21 mmHg[6] | Not available | Not available |

| (2S,3S)-3-chloro-2-butanol | (2S,3S) | Not explicitly found | 108.57 | Not available | Not available | Not available |

| erythro-3-Chloro-2-butanol | (R,S)- | 10325-41-4[7] | 108.57 | 47 at 22 mmHg[6] | Not available | Not available |

| (2S,3R)-3-chloro-2-butanol | (2S,3R) | Not explicitly found | 108.57 | Not available | Not available | Not available |

Note: Most physical properties for the individual stereoisomers are computed values from databases like PubChem, unless otherwise specified as experimental.

Stereoisomer Relationship Diagram

The relationship between the four stereoisomers of this compound can be visualized as follows:

Caption: Stereoisomeric relationships of this compound.

Experimental Protocols

Stereospecific Synthesis of threo- and erythro-3-Chloro-2-butanol

A common method for the stereospecific synthesis of the diastereomers of this compound involves the ring-opening of cis- and trans-2-butene oxides with concentrated hydrochloric acid. This reaction proceeds with an inversion of configuration at the epoxide ring carbon atom.[6]

Materials:

-

cis- or trans-2-butene oxide

-

Concentrated hydrochloric acid

-

Solid sodium carbonate

-

Anhydrous potassium carbonate

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

To 10 mL of concentrated hydrochloric acid maintained at 0°C, slowly add 2 g of the respective 2-butene oxide (cis- for threo, trans- for erythro), ensuring the temperature remains near 0°C.[6]

-

Stir the reaction mixture for 1 hour at 0°C.[6]

-

Carefully neutralize the mixture by the slow addition of solid sodium carbonate until the evolution of gas ceases.[6]

-

Extract the resulting aqueous solution repeatedly with diethyl ether.[6]

-

Combine the ether extracts and dry them first over anhydrous potassium carbonate and then over anhydrous sodium sulfate.[6]

-

Remove the solvent by distillation at atmospheric pressure.[6]

-

The crude product can be purified by fractional distillation under reduced pressure. The threo-3-chloro-2-butanol distills at approximately 41°C (21 mmHg), while the erythro isomer distills at around 47°C (22 mmHg).[6]

Synthesis of this compound via Sₙ1 Reaction (Non-stereospecific)

A less stereospecific but common method for synthesizing chlorohydrins is the reaction of the corresponding alcohol with concentrated hydrochloric acid. This reaction proceeds via an Sₙ1 mechanism for secondary alcohols, which involves the formation of a carbocation intermediate. This can lead to a mixture of stereoisomers.

Materials:

-

2-Butanol

-

Concentrated hydrochloric acid (12 M)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a separatory funnel, combine 2-butanol and an excess of cold, concentrated hydrochloric acid.

-

Stopper the funnel and shake the mixture for several minutes, frequently venting to release any pressure buildup.

-

Allow the layers to separate. The upper organic layer contains the this compound.

-

Remove the lower aqueous layer.

-

Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the funnel frequently as carbon dioxide gas will be evolved.

-

Wash the organic layer with a portion of saturated sodium chloride solution to aid in the removal of dissolved water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The crude product can be purified by distillation.

Conclusion

This compound is a valuable chiral intermediate with four distinct stereoisomers. The choice of synthesis method is critical in obtaining the desired stereoisomer. The ring-opening of epoxides provides a stereospecific route to the threo and erythro diastereomers, while the reaction of 2-butanol with hydrochloric acid offers a more general but less specific approach. The data and protocols presented in this guide are intended to support researchers and scientists in the effective synthesis and application of this compound in their work.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Solved 84 The stereoisomers of this compound are shown | Chegg.com [chegg.com]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound, threo- | C4H9ClO | CID 12575191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. This compound, erythro- | C4H9ClO | CID 11389370 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Stereochemical Landscape: A Technical Guide to the Chirality and Optical Activity of 3-Chloro-2-butanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the stereochemistry and optical properties of the four isomers of 3-chloro-2-butanol. Understanding the distinct spatial arrangements and resulting optical activities of these isomers is crucial for applications in stereoselective synthesis and the development of chiral pharmaceuticals, where specific stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The Stereoisomers of this compound

This compound possesses two chiral centers, at carbon atoms C2 and C3. This results in the existence of four distinct stereoisomers, which can be classified into two pairs of enantiomers.[1][2] Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[3]

The four stereoisomers are:

-

(2R,3R)-3-chloro-2-butanol

-

(2S,3S)-3-chloro-2-butanol

-

(2R,3S)-3-chloro-2-butanol

-

(2S,3R)-3-chloro-2-butanol

The pairs ((2R,3R) and (2S,3S)) and ((2R,3S) and (2S,3R)) are enantiomers.[4] The relationship between any other pairing, such as ((2R,3R) and (2R,3S)), is diastereomeric.

Optical Activity and Quantitative Data

Chiral molecules, such as the stereoisomers of this compound, are optically active, meaning they rotate the plane of polarized light. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A positive (+) or dextrorotatory designation indicates a clockwise rotation, while a negative (-) or levorotatory designation signifies a counter-clockwise rotation. Diastereomers have different physical properties, including their specific rotation, which can differ in both magnitude and sign.

The specific rotation ([α]) is a fundamental physical constant for a chiral substance and is calculated from the observed rotation (α) using the following formula:

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is typically reported with the temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm).

| Isomer Configuration | Common Name | Specific Rotation ([α]) |

| (2S,3R) | Erythro | +3.2° |

| (2R,3S) | Erythro | -3.2° |

| (2R,3R) | Threo | Data not available |

| (2S,3S) | Threo | Data not available |

Experimental Protocol: Determination of Optical Activity by Polarimetry

The following is a detailed methodology for the experimental determination of the optical activity of a chiral compound.

Objective: To measure the observed rotation of a known concentration of a this compound isomer and calculate its specific rotation.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Syringe and needle

-

Appropriate solvent (e.g., ethanol or chloroform)

-

Sample of a purified this compound isomer

Procedure:

-

Instrument Preparation:

-

Turn on the polarimeter and the light source, allowing them to warm up for at least 10-15 minutes to ensure a stable light output.

-

Ensure the instrument is calibrated according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the purified this compound isomer using an analytical balance.

-

Quantitatively transfer the weighed sample to a volumetric flask.

-

Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Ensure the solution is homogeneous.

-

Calculate the concentration (c) of the solution in g/mL.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent.

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed out to account for any rotation caused by the solvent or the cell itself.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the polarimeter.

-

Record the observed rotation (α) provided by the instrument. Multiple readings should be taken and averaged to ensure accuracy.

-

-

Calculation of Specific Rotation:

-

Using the recorded average observed rotation (α), the known path length of the cell (l), and the calculated concentration (c), determine the specific rotation ([α]) using Biot's Law.

-

Synthesis and Separation of Stereoisomers

The synthesis of this compound often results in a mixture of stereoisomers. The separation of these isomers is a critical step in obtaining enantiomerically pure compounds. A general workflow for the synthesis and separation is outlined below.

The separation of diastereomers can often be achieved by standard laboratory techniques such as fractional crystallization or chromatography due to their differing physical properties. The resolution of enantiomers is more complex and typically involves one of three main strategies:

-

Conversion to Diastereomers: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts, which can then be separated. The original enantiomers are then regenerated.

-

Chiral Chromatography: The mixture is passed through a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

-

Enzymatic Resolution: An enzyme selectively catalyzes a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic properties of 3-Chloro-2-butanol (C₄H₉ClO). Given the limited availability of comprehensive experimental data for this specific compound in publicly accessible databases, this document focuses on established experimental methodologies for determining these properties, presents available data, and uses 2-Butanol as a comparative analogue to provide context for expected values.

Introduction

This compound is a halogenated alcohol with the chemical formula C₄H₉ClO.[1][2] As with any chemical entity in drug development and chemical synthesis, understanding its thermodynamic properties is crucial for process design, safety assessment, reaction modeling, and predicting chemical behavior. Key properties such as enthalpy of formation, heat capacity, and entropy are fundamental inputs for modeling reaction kinetics, equilibrium, and ensuring process safety and efficiency.

This guide outlines the standard protocols for measuring these essential properties and presents known data for this compound and a structurally related compound, 2-Butanol, for comparative purposes.

Physicochemical and Thermodynamic Data

For context, the following tables summarize the basic properties of this compound and the experimentally determined thermodynamic properties of the closely related compound, 2-Butanol.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO | [1][2] |

| Molecular Weight | 108.57 g/mol | [1][2] |

| CAS Registry Number | 563-84-8 | [1][2] |

| IUPAC Name | 3-chlorobutan-2-ol | [2] |

Table 2: Experimental Thermodynamic Properties of 2-Butanol (Analogue)

| Property | Value | Units |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | -343.1 ± 0.7 | kJ/mol |

| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -2663.2 ± 0.6 | kJ/mol |

| Constant Pressure Heat Capacity (Liquid, 298 K) | 196.3 | J/mol·K |

Source: All data for 2-Butanol sourced from the NIST Chemistry WebBook.[3]

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties is achieved through precise calorimetric methods. The primary techniques that would be employed for this compound are detailed below.

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container with a known heat of combustion.

-

Calorimeter Setup: The sealed sample is placed in a high-pressure stainless steel vessel, the "bomb," which is then pressurized with pure oxygen.

-

Immersion: The bomb is submerged in a precisely known quantity of water in a thermally insulated container (calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Data Acquisition: The temperature of the water is monitored until it reaches a maximum and begins to cool. The total heat released (q_total) is calculated from the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal).

-

Calculation: The enthalpy of combustion (ΔcH°) is calculated from the heat released and the moles of the sample. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, by subtracting the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl for a chlorinated compound) from the measured enthalpy of combustion.[4][5]

Differential Scanning Calorimetry (DSC) is the most common and accurate method for determining the specific heat capacity of liquids and solids.[6][7][8][9]

Methodology: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[7][10] This difference is directly proportional to the sample's heat capacity.[8]

-

Three-Step Measurement (Sapphire Method):

-

Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to measure the baseline signal bias of the DSC cell.[6]

-

Reference Material Run: A standard material with a well-known heat capacity (e.g., sapphire) is placed in the sample pan and the temperature program is repeated.

-

Sample Run: The standard is replaced with a precisely weighed sample of this compound, and the temperature program is run a final time.

-

-

Calculation: The specific heat capacity (Cp) of the sample is calculated at each temperature by comparing the heat flow signals from the three runs using the known heat capacity of the sapphire standard.[8] The instrument software typically performs this calculation automatically.[6]

Visualization of Experimental Workflow

The logical flow for determining the key thermodynamic properties of a compound like this compound can be visualized as a structured workflow.

Caption: Workflow for experimental determination of heat capacity and enthalpy of formation.

Conclusion

References

- 1. 2-Butanol, 3-chloro- [webbook.nist.gov]

- 2. This compound | C4H9ClO | CID 11252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butanol [webbook.nist.gov]

- 4. jpyro.co.uk [jpyro.co.uk]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 7. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 8. mt.com [mt.com]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Health and Safety of 3-Chloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 3-Chloro-2-butanol (CAS No. 563-84-8). It is intended for informational purposes for a professional audience. A comprehensive risk assessment should be conducted prior to handling this chemical, including a thorough review of the full Safety Data Sheet (SDS) from the supplier. The experimental protocols described herein are based on standardized OECD guidelines and are provided as a reference. Specific quantitative toxicity data for this compound is limited in publicly available literature.

Chemical Identification and Physical Properties

This compound is a flammable and irritating chemical compound. A summary of its key identifiers and physical properties is provided below.

| Property | Value |

| IUPAC Name | 3-chlorobutan-2-ol |

| Synonyms | 3-chlorobutan-2-ol, 2-Butanol, 3-chloro- |

| CAS Number | 563-84-8 |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | Not explicitly available in searched literature. |

| Flash Point | Flammable liquid and vapor (classification as Flammable Liquid Category 3)[1] |

| Solubility | Not explicitly available in searched literature. |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor[1] |

| Acute toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed[1] |

| Acute toxicity, Dermal | Category 4 | ❗ | Warning | H312: Harmful in contact with skin[1] |

| Skin corrosion/irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[1] |

| Acute toxicity, Inhalation | Category 4 | ❗ | Warning | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[1] |

Toxicological Data Summary

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity | N/A | Oral | Data not available | Harmful if swallowed[1] |

| Acute Dermal Toxicity | N/A | Dermal | Data not available | Harmful in contact with skin[1] |

| Acute Inhalation Toxicity | N/A | Inhalation | Data not available | Harmful if inhaled[1] |

| Skin Irritation | N/A | Dermal | Data not available | Causes skin irritation[1] |

| Eye Irritation | N/A | Ocular | Data not available | Causes serious eye irritation[1] |

Experimental Protocols

The following sections describe standardized methodologies for key toxicological assessments, based on OECD Test Guidelines. These are provided for informational purposes to illustrate how the hazards of a chemical like this compound would be evaluated.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance and to allow for its classification.

-

Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.

-

Principle: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting dose level (e.g., 300 mg/kg). The outcome of this first step determines the next step:

-

If no mortality or morbidity is observed, a higher dose is administered to a new group of animals.

-

If mortality is observed, a lower dose is administered to a new group of animals.

-

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Principle: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²) on the back of the animal. The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized grading system (e.g., Draize scale).

-

Endpoint: The mean scores for erythema and edema at 24, 48, and 72 hours are used to calculate a Primary Irritation Index (PII). Based on the PII and the reversibility of the observed effects, the substance is classified for its skin irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Principle: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored according to a standardized grading system. The observation period may be extended up to 21 days to assess the reversibility of the effects.

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival reactions are used to classify the substance for its eye irritation potential based on the severity and reversibility of the observed lesions.

Visualizations

Hypothetical Metabolic Pathway

While the specific metabolic pathway of this compound has not been detailed in the available literature, a plausible pathway can be hypothesized based on the metabolism of other halogenated short-chain alcohols. The primary route of metabolism is likely to involve oxidation by cytochrome P450 enzymes in the liver, followed by conjugation to facilitate excretion.

References

Historical context of the first synthesis of 3-Chloro-2-butanol

While the precise moment of the first synthesis of 3-Chloro-2-butanol remains somewhat obscured in the annals of chemical history, its creation is intrinsically linked to the pioneering work on the addition of hypohalous acids to olefins in the mid-19th century. The foundational reaction, the addition of hypochlorous acid to butene, was first detailed by the French chemist Charles Adolphe Wurtz in 1863.

Wurtz, a prominent figure in the development of organic chemistry, was instrumental in exploring the reactions of alkenes. His investigations into the reactions of ethylene with hypochlorous acid led to the synthesis of ethylene chlorohydrin. This work laid the theoretical and practical groundwork for the synthesis of other chlorohydrins, including this compound, which would have been referred to at the time as butylene chlorohydrin.

Although a specific publication by Wurtz detailing the synthesis of this compound from butene has not been identified, his extensive research on the reactions of olefins with hypochlorous acid strongly suggests that he or his contemporaries would have performed this logical extension of his work. The reaction of 2-butene with hypochlorous acid would have been the direct route to this compound.

Later, in 1881, the Belgian chemist Louis Henry reported on the properties of various chlorohydrins in the Bulletin de l'Académie Royale de Belgique, further solidifying the understanding of this class of compounds. While not the first synthesis, Henry's work contributed to the characterization and knowledge of these molecules.

Experimental Protocol: The Hypothetical First Synthesis

Based on the established chemistry of the time, the first synthesis of this compound would have likely followed a procedure similar to Wurtz's synthesis of ethylene chlorohydrin. The protocol would have involved the in-situ generation of hypochlorous acid from chlorine gas and water, followed by its reaction with 2-butene.

Materials:

-

2-Butene (gas)

-

Chlorine (gas)

-

Water

-

Apparatus for gas generation and reaction, likely including a series of wash bottles and a reaction vessel.

Procedure:

-

A stream of chlorine gas would be passed through a series of wash bottles containing water. This would generate an aqueous solution of hypochlorous acid (HOCl) and hydrochloric acid (HCl).

-

The gaseous 2-butene would then be bubbled through this acidic aqueous solution.

-

The reaction mixture would be allowed to stand, likely for an extended period, to allow for the electrophilic addition of hypochlorous acid across the double bond of 2-butene.

-

The resulting solution would contain a mixture of the two regioisomers, this compound and 2-chloro-3-butanol, along with unreacted starting materials and byproducts such as 2,3-dichlorobutane.

-

Purification would have been a significant challenge at the time, likely involving fractional distillation to separate the desired chlorohydrin from the reaction mixture.

Quantitative Data

| Parameter | Hypothetical Value/Condition | Notes |

| Reactants | 2-Butene, Chlorine, Water | The exact molar ratios would have been determined empirically. |

| Temperature | Room temperature | Early organic reactions were often conducted at ambient temperatures unless heating was explicitly required. The reaction is exothermic and might have required cooling. |

| Pressure | Atmospheric pressure | Reactions involving gases at this time were typically carried out at or near atmospheric pressure. |

| Reaction Time | Several hours to days | Without modern analytical techniques, reaction completion would have been judged by observable changes, and reactions were often left for extended periods. |

| Yield | Low to moderate | Given the formation of byproducts and the purification methods available, the isolated yield of this compound would likely have been modest. |

Reaction Mechanism and Stereochemistry

The underlying chemical principles of the reaction were not fully understood in the 19th century as they are today. The modern understanding of the reaction mechanism involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a water molecule.

This mechanism explains the anti-addition of the chlorine and hydroxyl groups, leading to the formation of specific stereoisomers. For the reaction of cis-2-butene, this would result in the formation of a racemic mixture of (2R,3R)-3-chloro-2-butanol and (2S,3S)-3-chloro-2-butanol. The reaction of trans-2-butene would yield the meso compound, (2R,3S)-3-chloro-2-butanol.

Signaling Pathway Diagram

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2R,3S)-3-Chloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Chloro-2-butanol is a chiral molecule of significant interest in organic synthesis, serving as a versatile building block for the preparation of various pharmaceutical intermediates and other fine chemicals. Its specific stereochemistry allows for the controlled introduction of chirality in more complex molecules. These application notes provide a detailed protocol for the stereoselective synthesis of the erythro racemic mixture containing (2R,3S)-3-Chloro-2-butanol, achieved through the chlorohydrin formation from cis-2-butene. The synthesis relies on the principle of anti-addition to an alkene, a fundamental and reliable transformation in organic chemistry.

The reaction proceeds via a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by water occurs from the face opposite to the chloronium ion bridge, leading to the exclusive formation of the anti-addition product. When starting with cis-2-butene, this stereospecificity results in the formation of the erythro diastereomer, which is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the halohydrin formation is dictated by the geometry of the starting alkene and the anti-addition mechanism. The following diagram illustrates the logical relationship between the starting material and the product stereochemistry.

Caption: Logical flow from starting material to product stereochemistry.

Experimental Workflow

The overall experimental process for the synthesis of (2R,3S)-3-Chloro-2-butanol involves the preparation of the reaction mixture, the controlled addition of the chlorine source, quenching the reaction, extraction of the product, and subsequent purification.

Caption: A generalized workflow for the synthesis and purification of 3-Chloro-2-butanol.

Quantitative Data

The following table summarizes the expected quantitative data for the stereoselective synthesis of erythro-3-Chloro-2-butanol from cis-2-butene. The data is based on typical yields for chlorohydrin formation reactions and the high stereospecificity of the mechanism.

| Parameter | Expected Value | Notes |

| Chemical Yield | 70-85% | Dependent on reaction conditions and purification efficiency. |

| Diastereomeric Ratio (dr) | >98:2 (erythro:threo) | The reaction is highly diastereospecific due to the anti-addition mechanism. |

| Enantiomeric Excess (ee) | 0% (racemic) | The reaction is not enantioselective and produces a racemic mixture of (2R,3S) and (2S,3R) enantiomers. |

Experimental Protocols

Materials:

-

cis-2-Butene (condensed)

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfoxide (DMSO)

-

Water (deionized)

-

Diethyl ether

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, prepare a solution of dimethyl sulfoxide (DMSO, 50 mL) and water (10 mL).

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Carefully condense cis-2-butene (approximately 5.6 g, 0.1 mol) into the cooled solvent mixture.

-

-

Addition of Chlorinating Agent:

-

In a separate beaker, dissolve N-Chlorosuccinimide (NCS, 13.35 g, 0.1 mol) in 50 mL of DMSO.

-

Transfer the NCS solution to the dropping funnel.

-

Add the NCS solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 and 10 °C.

-

-

Reaction Monitoring and Quenching:

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

Once the reaction is complete, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium sulfite to consume any unreacted NCS.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator at low pressure and a bath temperature not exceeding 40 °C.

-

The crude product is then purified by fractional distillation under reduced pressure to yield the racemic mixture of (2R,3S) and (2S,3R)-3-chloro-2-butanol as a colorless liquid.

-

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

cis-2-Butene is a flammable gas and should be handled with care.

-

N-Chlorosuccinimide is an irritant; avoid skin and eye contact.

-

Diethyl ether is highly flammable.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application Notes and Protocols: 3-Chloro-2-butanol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the four stereoisomers of 3-chloro-2-butanol as versatile chiral building blocks in organic synthesis. Due to the presence of two stereocenters, this compound exists as two pairs of enantiomers: (2R,3R)- and (2S,3S)-3-chloro-2-butanol (threo isomers), and (2R,3S)- and (2S,3R)-3-chloro-2-butanol (erythro isomers). The distinct spatial arrangement of the hydroxyl and chloro substituents in these isomers allows for highly stereocontrolled transformations, making them valuable precursors for the synthesis of a variety of chiral molecules, including epoxides, diols, and amino alcohols, which are common motifs in pharmaceutical agents.

Key Applications and Synthetic Transformations

The strategic placement of a hydroxyl group and a chlorine atom on adjacent carbons allows for a range of stereospecific reactions. The hydroxyl group can act as an internal nucleophile or be derivatized to modulate its reactivity, while the chlorine atom serves as a good leaving group for nucleophilic substitution reactions.

Synthesis of Chiral 2,3-Epoxybutanes (Butene Oxides)

One of the most valuable applications of this compound stereoisomers is their conversion into enantiomerically pure 2,3-epoxybutanes. This transformation is typically achieved through an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, displaces the adjacent chlorine atom in an S(_N)2 reaction. This process is stereospecific, meaning the stereochemistry of the starting chlorohydrin dictates the stereochemistry of the resulting epoxide.

-

Threo isomers ((2R,3R) or (2S,3S)) yield the corresponding trans-2,3-epoxybutane.

-

Erythro isomers ((2R,3S) or (2S,3R)) yield the corresponding cis-2,3-epoxybutane.

Quantitative Data for Epoxide Synthesis

| Starting Material Isomer | Product | Reagents | Solvent | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

| (2R,3R)-3-Chloro-2-butanol | (2R,3R)-2,3-Epoxybutane | NaH | THF | >95 | >99 |

| (2S,3S)-3-Chloro-2-butanol | (2S,3S)-2,3-Epoxybutane | NaH | THF | >95 | >99 |

| (2R,3S)-3-Chloro-2-butanol | meso-(2R,3S)-2,3-Epoxybutane | NaH | THF | >95 | N/A (meso) |

| (2S,3R)-3-Chloro-2-butanol | meso-(2S,3R)-2,3-Epoxybutane | NaH | THF | >95 | N/A (meso) |

Experimental Protocol: Synthesis of (2R,3R)-2,3-Epoxybutane

-

Materials: (2R,3R)-3-Chloro-2-butanol, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

-